molecular formula C5H8N4O2 B1584230 Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate CAS No. 63666-11-5

Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate

Cat. No. B1584230
CAS RN: 63666-11-5
M. Wt: 156.14 g/mol
InChI Key: MLVNUTAJXZZPCJ-UHFFFAOYSA-N
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Description

“Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate” is a chemical compound with the CAS Number: 63666-11-5 . It has a molecular weight of 156.14 and its IUPAC name is ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate .


Molecular Structure Analysis

The InChI code for “Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate” is 1S/C5H8N4O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H3,6,7,8,9) . The exact mass is 156.064728 .


Physical And Chemical Properties Analysis

“Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate” has a melting point of 242-243ºC . It has a density of 1.4±0.1 g/cm3 and a boiling point of 373.9±25.0 °C at 760 mmHg . The compound is a powder at room temperature .

Scientific Research Applications

Organic Synthesis

Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate and its derivatives are significant in the field of organic synthesis. Khomenko et al. (2016) reported that carboxylic acid hydrazides can be transformed into 5-substituted ethyl 1,2,4-triazole-3-carboxylates, which act as vital building blocks in organic synthesis. This approach facilitates the synthesis of various triazole compounds, including 3-(2-aminophenyl)-1,2,4-triazoles (Khomenko, Doroschuk, & Lampeka, 2016).

Spectroscopic and Structural Studies

In spectroscopic and structural studies, Nadeem et al. (2017) synthesized 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione and characterized it using single crystal x-ray analysis. They conducted thermodynamic calculations and spectroscopic analysis, which provided insights into the geometric, electronic, and non-linear optical properties of the compound (Nadeem et al., 2017).

Photophysical Properties

The study of photophysical properties is another application. The experimental solid state photoluminescence spectrum of similar triazole compounds was studied, as highlighted by Nadeem et al. (2017). This analysis is crucial for understanding the luminescent and nonlinear optical properties of these compounds (Nadeem et al., 2017).

Antimicrobial and Biological Activities

Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate derivatives have been evaluated for their antimicrobial and biological activities. Fandaklı et al. (2012) conducted a study where they synthesized various 1,2,4-triazol-3-one derivatives and screened them for their antimicrobial activity. Their findings revealed that some compounds exhibited significant antimicrobial properties (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Corrosion Inhibition

In the field of corrosion inhibition, triazole derivatives have been evaluated for their effectiveness. Allam (2007) assessed the use of some triazole derivatives as corrosion inhibitors for muntz alloy in acidic and neutral solutions. Their research involved thermodynamic testing and demonstrated the potential of these compounds in corrosion inhibition applications (Allam, 2007).

Safety And Hazards

“Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate” is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVNUTAJXZZPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069980
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate

CAS RN

63666-11-5
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester
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Record name 63666-11-5
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
V Patil, M Kale, A Raichurkar, B Bhaskar… - Bioorganic & Medicinal …, 2014 - Elsevier
Novel triazolopyrimidine acylsulfonamides class of antimycobacterial agents, which are mycobacterial acetohydroxyacid synthase (AHAS) inhibitors were designed by hybridization of …
Number of citations: 33 www.sciencedirect.com
A Hibot, A Oumessaoud, A Hafid, M Khouili… - …, 2023 - Wiley Online Library
One or more nitrogen‐containing molecules constitute an important class of heterocyclic compounds in organic synthesis, due to their reactivity and their presence in many molecules of …
PK Singh, S Choudhary, A Kashyap, H Verma… - Bioorganic …, 2019 - Elsevier
The triazolopyrimidine scaffold represents one of the privileged structure in chemistry, and there has been an increase in number of studies utilizing this scaffold and its derivatives. …
Number of citations: 30 www.sciencedirect.com
MA Gouda, AA Abu-Hashem… - Letters in Organic …, 2020 - ingentaconnect.com
This review describes the synthesis and reactions of substituted triazolopyrimidines as building blocks toward polyfunctionalized heterocyclic compounds with pharmacological interest. …
Number of citations: 4 www.ingentaconnect.com

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